molecular formula C14H19N3O B8577480 1-Phenyl-3-(piperidin-4-yl)imidazolidin-2-one CAS No. 61220-55-1

1-Phenyl-3-(piperidin-4-yl)imidazolidin-2-one

Cat. No. B8577480
CAS RN: 61220-55-1
M. Wt: 245.32 g/mol
InChI Key: WIDFNOIYHYOUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(piperidin-4-yl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-3-(piperidin-4-yl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-(piperidin-4-yl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61220-55-1

Product Name

1-Phenyl-3-(piperidin-4-yl)imidazolidin-2-one

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-phenyl-3-piperidin-4-ylimidazolidin-2-one

InChI

InChI=1S/C14H19N3O/c18-14-16(12-4-2-1-3-5-12)10-11-17(14)13-6-8-15-9-7-13/h1-5,13,15H,6-11H2

InChI Key

WIDFNOIYHYOUQG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCN(C2=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11.1 g of 1-(1-benzyl-4-piperidinyl)-3-phenyl-2-imidazolidinone are dissolved in 85 ml of methanol, 34 ml of water and 3.2 ml of hydrochloric acid (chemically pure), and, with the addition of 1.2 g of a 5% palladium on charcoal catalyst, hydrogenated at room temperature and under normal pressure. The calculated amount of hydrogen has been taken up after approx. 15 hours. The reaction mixture is filtered to remove the catalyst and concentrated in a water jet vacuum. The crystalline residue is treated with 2N sodium carbonate solution and extracted with chloroform. The combined chloroform extracts are dried over sodium sulphate and concentrated in a water jet vacuum to yield 7.6 g of 1-(4-piperidinyl)-3-phenyl-2-imidazolidinone as a colourless oil which crystallises on standing; melting point 123°-124° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.